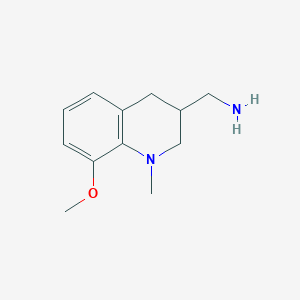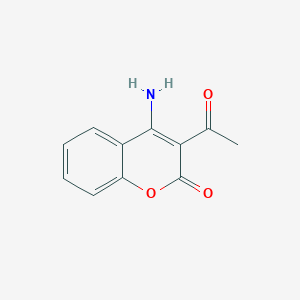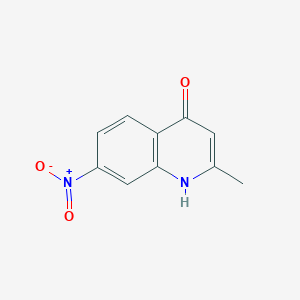
6-Ethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-éthylquinoléine-4-carboxylique est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine et ses dérivés sont connus pour leur large éventail d’applications en chimie médicinale et industrielle. La présence du groupe acide carboxylique en position 4 et d’un groupe éthyle en position 6 du cycle quinoléine rend ce composé unique et potentiellement utile dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide 6-éthylquinoléine-4-carboxylique peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de Pfitzinger, où les isatines réagissent avec les cétones en milieu acide pour former des dérivés d’acide quinoléine-4-carboxylique . La réaction implique généralement l’utilisation d’hydroxyde de potassium en milieu aqueux, suivie d’une acidification pour obtenir le produit souhaité.
Une autre méthode implique la synthèse assistée par micro-ondes, qui est une approche verte et efficace. Cette méthode utilise l’irradiation par micro-ondes pour favoriser la réaction entre les isatines et les cétones, ce qui entraîne des rendements plus élevés et des temps de réaction plus courts .
Méthodes de production industrielle
La production industrielle d’acide 6-éthylquinoléine-4-carboxylique peut impliquer des réactions de Pfitzinger à grande échelle ou une synthèse assistée par micro-ondes. Le choix de la méthode dépend de facteurs tels que le coût, l’efficacité et l’impact environnemental. L’utilisation de principes de chimie verte, tels que les conditions sans solvant et les catalyseurs réutilisables, devient de plus en plus importante dans la production industrielle .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-éthylquinoléine-4-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’acide quinoléine-4-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en aldéhyde.
Substitution : Le groupe éthyle en position 6 peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) en milieu acide ou alcalin.
Réduction : Hydrure de lithium et d’aluminium (LiAlH₄) ou borohydrure de sodium (NaBH₄).
Substitution : Agents halogénants tels que le brome (Br₂) ou le chlore (Cl₂) en présence d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés d’acide quinoléine-4-carboxylique, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .
Applications De Recherche Scientifique
L’acide 6-éthylquinoléine-4-carboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de dérivés de quinoléine plus complexes.
Biologie : Investigated for its potential as an inhibitor of enzymes such as alkaline phosphatases.
Médecine : Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industrie : Utilisé dans le développement de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-éthylquinoléine-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu’inhibiteur des phosphatases alcalines, il se lie au site actif de l’enzyme, empêchant son activité. Cette inhibition peut entraîner divers effets biologiques, tels qu’une réduction de l’inflammation ou un ralentissement de la croissance des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide quinoléine-4-carboxylique : Manque le groupe éthyle en position 6.
Acide 6-méthylquinoléine-4-carboxylique : A un groupe méthyle au lieu d’un groupe éthyle en position 6.
Acide 8-éthylquinoléine-4-carboxylique : Le groupe éthyle est en position 8 au lieu de la position 6.
Unicité
L’acide 6-éthylquinoléine-4-carboxylique est unique en raison du positionnement spécifique du groupe éthyle, qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité en fait un composé précieux pour la recherche ciblée et les applications industrielles .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
6-ethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-2-8-3-4-11-10(7-8)9(12(14)15)5-6-13-11/h3-7H,2H2,1H3,(H,14,15) |
Clé InChI |
YBOFKSXPUZMEST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CN=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Cyclopentyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11899389.png)



![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)



![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)

